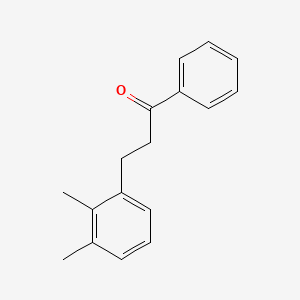

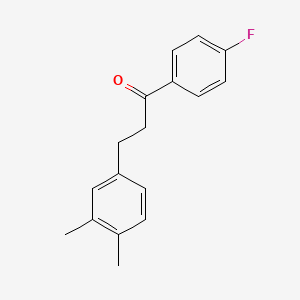

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone is a chemical compound with the following properties:

- Molecular Formula : C~<sub>13</sub>H~<sub>13</sub>FO

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)-4-fluoropropan-1-one

- Appearance : It typically appears as a colorless to light tan crystalline powder or solid .

- Odor Threshold : The odor threshold is approximately 1.2 mg/L .

- Taste Threshold : The taste threshold is around 0.05 mg/L .

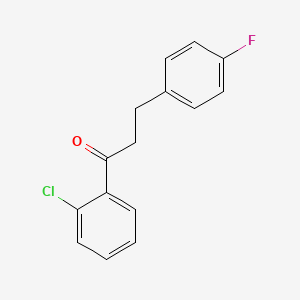

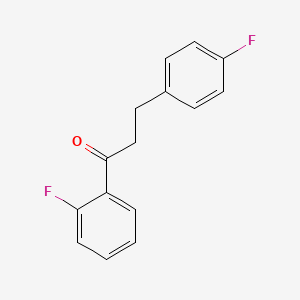

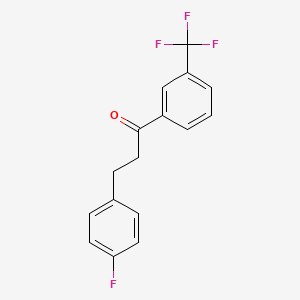

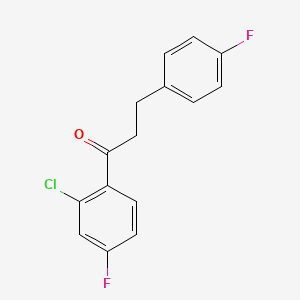

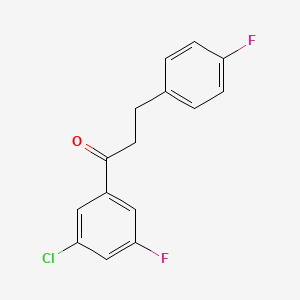

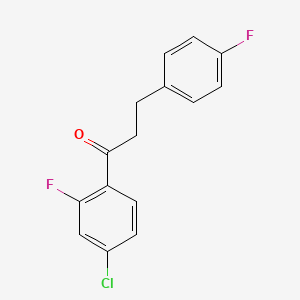

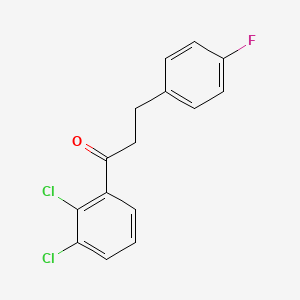

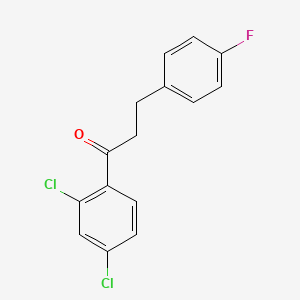

Molecular Structure Analysis

The molecular structure of 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone consists of a phenyl ring substituted with methyl groups at positions 3 and 4, along with a fluorine atom attached to the propiophenone moiety.

Chemical Reactions Analysis

Understanding the chemical reactivity of this compound requires an examination of its functional groups. Researchers may investigate its behavior in various reactions, such as nucleophilic substitutions, reductions, or condensations.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of this compound can be determined experimentally.

- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

- Stability : Assess its stability under various conditions (e.g., temperature, light, air).

Scientific Research Applications

Polymorphs and Solvates

Research by Nath and Baruah (2013) explores polymorphs and solvates of bis-phenols similar in structure to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone. They highlight the interactions and transformations between different polymorphs, contributing to our understanding of crystal densities and voids in such compounds (Nath & Baruah, 2013).

Acylation and Alkylation Studies

Kasturi and Damodaran (1969) investigated the reactions of similar chemical structures in polyphosphoric acid. Their work contributes to the broader understanding of the chemical behavior and potential applications of compounds like 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone in synthetic chemistry (Kasturi & Damodaran, 1969).

Crystal Structures and Nonlinear Optics

Boese et al. (2002) studied the crystal structures of compounds related to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone, emphasizing their potential in nonlinear optics (NLO) materials. Such research indicates possible applications in the field of optics and photonics (Boese et al., 2002).

Polymer Research

Hamciuc et al. (2008) conducted research on aromatic copolyethers related to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone. Their work offers insights into the development of polymers with high thermal stability and electrical insulating properties, indicating potential applications in materials science and engineering (Hamciuc et al., 2008).

Nitration and Rearomatization Studies

Fischer, Greig, and Röderer (1975) studied the nitration of similar compounds, shedding light on the chemical transformations and potential synthetic applications of 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone (Fischer et al., 1975).

Fluorination Kinetics

Jereb, Zupan, and Stavber (2004) examined the fluorination of compounds structurally related to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone, contributing to the understanding of regioselectivity and kinetics in chemical reactions (Jereb et al., 2004).

Aggregation in Aprotic Solvents

Jackman and Smith (1988) explored the aggregation of lithium phenolates in aprotic solvents. Their findings can inform applications in organic chemistry and synthesis involving structures similar to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone (Jackman & Smith, 1988).

Luminescence Sensing

Shi et al. (2015) developed lanthanide(III)-organic frameworks with components structurally similar to 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone for fluorescence sensing applications. This indicates potential uses in chemical sensing technologies (Shi et al., 2015).

Safety And Hazards

- Toxicity : Evaluate its toxicity based on available data.

- Handling Precautions : Researchers and users should follow proper safety protocols when handling this compound.

- Environmental Impact : Consider its impact on the environment during production, use, and disposal.

Future Directions

Future research on 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone should focus on:

- Biological Activity : Investigate any potential biological effects or applications.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Industrial Applications : Assess its utility in industry or medicine.

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECIGUXAFIQJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644842 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone | |

CAS RN |

898779-29-8 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.